molecular formula C11H18BrNO2 B2751353 Tert-butyl 5-bromo-4-methyl-3,6-dihydropyridine-1(2H)-carboxylate CAS No. 1936537-39-1

Tert-butyl 5-bromo-4-methyl-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B2751353
CAS RN: 1936537-39-1
M. Wt: 276.174
InChI Key: PNJNXTCCWTXQLY-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-4-methyl-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the dihydropyridine family, which is known for its diverse pharmacological properties. In

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 5-bromo-4-methyl-3,6-dihydropyridine-1(2H)-carboxylate serves as an important intermediate in synthetic organic chemistry. Its applications include the synthesis of complex molecules due to its reactivity and structural features. For instance, it undergoes reactions with trifluoroacetic acid (TFA) leading to the formation of dihydropyridine derivatives through the elimination of the tert-butyl ester group. These dihydropyridines are further converted into pyridines or cyclic hydroxamic acids upon irradiation with UV-A light, showcasing the compound's versatility in chemical transformations (Görlitzer & Baltrusch, 2000).

Pharmaceutical Applications

The compound is also a precursor for the synthesis of small molecule anticancer drugs. A study demonstrated a high-yield synthesis method for Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, highlighting its role in the development of PI3K/AKT/mTOR pathway inhibitors, which are crucial in cancer therapeutics. The research emphasized the compound's utility in overcoming drug resistance, a significant challenge in cancer treatment, and its potential in developing treatments for depression and cerebral ischemia (Zhang et al., 2018).

Material Science and Catalysis

Beyond pharmaceutical applications, Tert-butyl 5-bromo-4-methyl-3,6-dihydropyridine-1(2H)-carboxylate and its derivatives have potential applications in material science and as catalysts in chemical reactions. For example, its derivatives have been explored for their antibacterial properties and as intermediates in synthesizing complex molecular structures, indicating a broad range of applications beyond medicine (Bouzard et al., 1992).

properties

IUPAC Name

tert-butyl 5-bromo-4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJNXTCCWTXQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromo-4-methyl-3,6-dihydropyridine-1(2H)-carboxylate

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